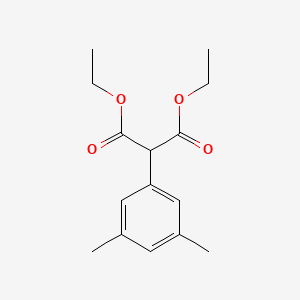![molecular formula C21H32I2N2 B14121157 1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B14121157.png)
1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide is a bipyridinium salt, a class of compounds known for their redox properties and applications in various fields such as electrochemistry and materials science. The compound consists of a bipyridine core with decyl and methyl substituents, and iodide as the counter ion. Bipyridinium salts, including this compound, are often used in redox flow batteries, electrochromic devices, and as molecular machines .
Preparation Methods
The synthesis of 1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide typically involves the alkylation of 4,4’-bipyridine. The process can be summarized as follows:
Starting Materials: 4,4’-bipyridine, decyl bromide, and methyl iodide.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 90°C) for 24 hours.
Procedure: 4,4’-bipyridine is first reacted with decyl bromide to form 1-decyl-4,4’-bipyridine.
Chemical Reactions Analysis
1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide undergoes various chemical reactions, including:
Redox Reactions: The compound can participate in redox reactions, where it can be reduced to its radical cation form and further to its neutral form.
Substitution Reactions: The iodide ion can be substituted with other anions such as bromide or chloride under appropriate conditions.
Oxidation: The compound can be oxidized back to its original form using oxidizing agents like ferric chloride.
Scientific Research Applications
1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide has several scientific research applications:
Electrochromic Devices: Used as an active component in devices that change color upon application of an electric field.
Redox Flow Batteries: Employed in energy storage systems due to its stable redox properties.
Molecular Machines: Utilized in the construction of molecular machines and switches.
Artificial Photosynthesis: Investigated for its role in CO2 reduction to formic acid in artificial photosynthesis systems.
Mechanism of Action
The mechanism of action of 1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide primarily involves its redox properties. The compound can accept and donate electrons, making it useful in various electrochemical applications. The bipyridinium core undergoes reversible redox reactions, which are crucial for its function in devices like redox flow batteries and electrochromic devices .
Comparison with Similar Compounds
1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide can be compared with other bipyridinium salts such as:
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Similar in structure but with two methyl groups instead of a decyl and a methyl group.
1-Carboxylalkyl-1’-methyl-4,4’-bipyridinium iodide: Contains a carboxylalkyl group, making it more hydrophilic and suitable for different applications.
The uniqueness of 1-Decyl-1’-methyl-[4,4’-bipyridine]-1,1’-diium iodide lies in its long decyl chain, which imparts different solubility and electrochemical properties compared to its shorter-chain counterparts.
Properties
Molecular Formula |
C21H32I2N2 |
|---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C21H32N2.2HI/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20;;/h11-14,16-19H,3-10,15H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
GRJGNINQTDQIPV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


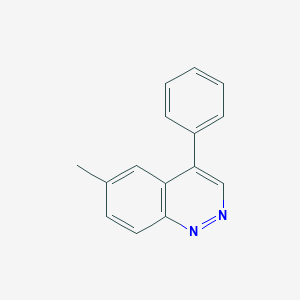
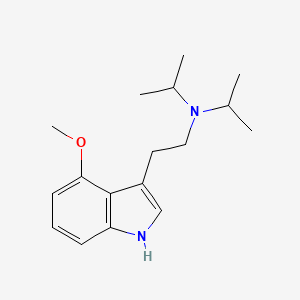
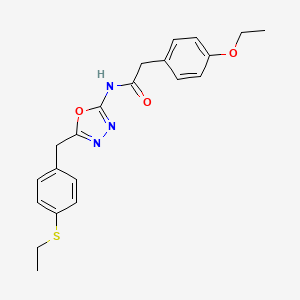
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
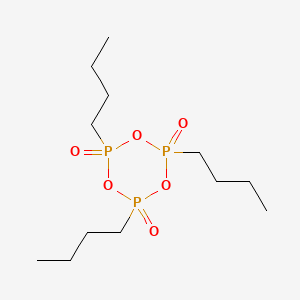
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
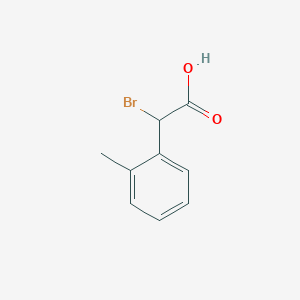
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)
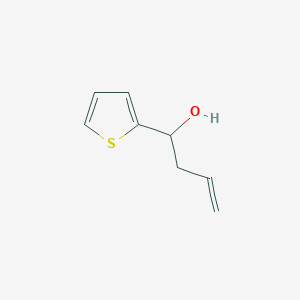
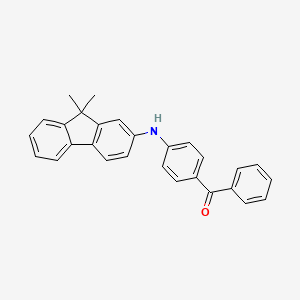
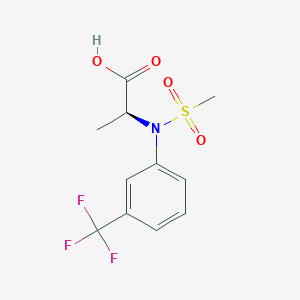
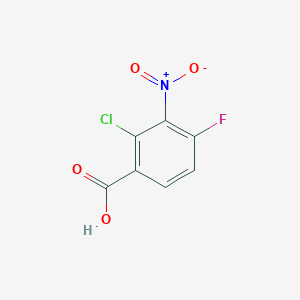
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)
